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Compound of Interest

Compound Name: Ombrabulin

Cat. No.: B1677283

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive analysis of the clinical trial failures of Ombrabulin. The
information is presented in a question-and-answer format to directly address potential issues
and provide insights for future research.

Frequently Asked Questions (FAQSs)

Q1: What is Ombrabulin and what is its mechanism of action?

Ombrabulin is a synthetic small-molecule vascular disrupting agent (VDA), a derivative of
combretastatin A-4. Its primary mechanism of action is to target the established tumor
vasculature. Ombrabulin binds to the colchicine-binding site on B-tubulin in endothelial cells,
leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics
causes destabilization of the endothelial cell cytoskeleton, leading to cell shape changes and
subsequent collapse of the tumor's blood vessels. The resulting acute reduction in blood flow
leads to extensive tumor necrosis.

Q2: Why did the Phase llI clinical trial of Ombrabulin in soft-tissue sarcoma (NCT00699517)
fail to lead to drug approval?

While the Phase lll trial in advanced soft-tissue sarcoma met its primary endpoint of a
statistically significant improvement in progression-free survival (PFS), it failed to demonstrate
a statistically significant improvement in the key secondary endpoint of overall survival (OS).
The combination of ombrabulin and cisplatin showed a median PFS of 1.54 months compared
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to 1.41 months for placebo plus cisplatin. However, the median OS was 11.43 months for the
ombrabulin arm versus 9.33 months for the placebo arm, which was not statistically
significant. Ultimately, it was concluded that the observed benefit in PFS was not clinically
meaningful enough to warrant approval without a corresponding OS benefit.

Q3: What were the results of the DISRUPT Phase Il trial of Ombrabulin in non-small cell lung
cancer (NSCLC)?

The DISRUPT trial, a randomized Phase Il study, evaluated the efficacy of adding ombrabulin
to a taxane-platinum chemotherapy regimen for the first-line treatment of metastatic NSCLC.
The trial did not meet its primary endpoint of improving progression-free survival (PFS). There
was no significant difference in PFS between the ombrabulin and placebo arms (5.65 vs 5.45
months). Furthermore, there was no difference in overall survival, with a median of 11.0 months
in both arms.

Troubleshooting Guides
Issue: Lack of Efficacy in Clinical Trials

Troubleshooting Steps:

» Evaluate the Clinical Endpoints: The soft-tissue sarcoma trial highlights the importance of
selecting clinically meaningful endpoints. While PFS was met, the lack of OS benefit was a
major setback. Future studies with VDAs should carefully consider whether PFS is a strong
enough surrogate for overall survival in the specific cancer type being studied.

 Investigate Potential for Drug Resistance: Tumors may develop resistance to vascular
disrupting agents. The transient nature of vascular disruption could allow for rapid
revascularization. Research into the mechanisms of resistance to Ombrabulin could provide
insights for developing combination therapies to overcome this.

o Assess Combination Therapy Strategy: Preclinical studies showed synergistic effects of
Ombrabulin with chemotherapy. However, this did not translate into a significant survival
benefit in the pivotal trials. The timing and dosage of both the VDA and the cytotoxic agent
are critical and may need further optimization.

Issue: Managing Adverse Events
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Troubleshooting Steps:

» Review the Safety Profile: The most common grade 3/4 treatment-emergent adverse events
(TEAES) associated with Ombrabulin in the soft-tissue sarcoma trial were neutropenia and
thrombocytopenia. In Phase | studies, dose-limiting toxicities included abdominal pain, tumor
pain, and hypertension.

o Implement Prophylactic Measures: For hematological toxicities like neutropenia, consider the
use of granulocyte colony-stimulating factor (G-CSF) as a prophylactic measure in future trial
designs.

e Monitor Cardiovascular Events: Given the mechanism of action targeting blood vessels,
careful monitoring of cardiovascular parameters, including blood pressure, is crucial during
treatment with Ombrabulin and other VDAs.

Data Presentation

Table 1: Quantitative Outcomes of the Phase Ill Soft-Tissue Sarcoma Trial (NCT00699517)

Ombrabulin + Placebo + .
Hazard Ratio

Endpoint Cisplatin Cisplatin p-value
(95% CiI)
(n=176) (n=179)
Median
Progression-Free  1.54 months 1.41 months 0.76 (0.59-0.98) 0.0302

Survival (PFS)

3-Month PFS

35.4% 24.9% N/A N/A
Rate
6-Month PFS

19.3% 10.6% N/A N/A
Rate
Median Overall

) 11.43 months 9.33 months 0.85 (0.67-1.09) N/A

Survival (OS)
1-Year OS Rate 48.6% 42.4% N/A N/A

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.
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Table 2: Quantitative Outcomes of the Phase Il DISRUPT Trial in NSCLC

= e Ombrabulin + Placebo + Hazard Ratio p-value (one-
ndpoin
i Chemo (n=88) Chemo (n=88) (60% CI) sided)
Median
, 0.948 (0.813—

Progression-Free  5.65 months 5.45 months 1.106) 0.39
Survival (PFS) '
Median Overall

) 11.0 months 11.0 months N/A N/A
Survival (OS)
Objective
Response Rate 32% 31% N/A N/A
(ORR)

Data sourced from the DISRUPT trial publication.

Table 3: Common Grade 3/4 Adverse Events in the Phase Ill Soft-Tissue Sarcoma Trial

Adverse Event Ombrabulin + Cisplatin Placebo + Cisplatin
Neutropenia 19.2% 7.9%
Thrombocytopenia 8.5% 3.4%

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.

Experimental Protocols

Protocol Summary: Phase Il Soft-Tissue Sarcoma Trial (NCT00699517)
e Study Design: A randomized, double-blind, placebo-controlled Phase Il trial.

» Patient Population: Patients with advanced-stage soft-tissue sarcoma who had failed prior
anthracycline and ifosfamide chemotherapy.

e Treatment Arms:
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o Experimental Arm: Ombrabulin (25 mg/m?) administered as an intravenous infusion,
followed by cisplatin (75 mg/m?2).

o Control Arm: Placebo followed by cisplatin (75 mg/m?2).

Dosing Schedule: Treatment was administered every 3 weeks.
Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), safety, and tolerability.

Protocol Summary: Phase Il DISRUPT Trial in NSCLC

Study Design: A randomized, placebo-controlled Phase Il trial.

Patient Population: Patients with metastatic non-small cell lung cancer (NSCLC) as first-line
therapy.

Treatment Arms:

o Experimental Arm: Ombrabulin (35 mg/m?) followed by a taxane-platinum regimen.
o Control Arm: Placebo followed by a taxane-platinum regimen.

Dosing Schedule: Treatment was administered every 3 weeks.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

Visualizations
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Phase III Soft-Tissue Sarcoma (NCT00699517)

Patient Screening
(Advanced STS, Failed Prior Chemo)

Randomization (1:1)

Arm A:
Ombrabulin + Cisplatin

Arm B:
Placebo + Cisplatin

Treatment Cycles (q3w)

Primary Endpoint:
PFS

Secondary Endpoint:
oS

Result:
PFS met, OS not met.
Insufficient clinical benefit.

Phase II NSCLC (DISRUPT)

Patient Screening
(Metastatic NSCLC, 1st Line)

Randomization

Arm A:
Ombrabulin + Chemo

Arm B:
Placebo + Chemo

Treatment Cycles (q3w)

Primary Endpoint:
PFS

Result:
Primary endpoint not met.
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e To cite this document: BenchChem. [Ombrabulin Clinical Trial Failures: A Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677283#why-did-ombrabulin-clinical-trials-fail]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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